N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S3/c1-11-6-7-12(8-15(11)22)23-16(27)10-31-20-24-18-17(19(28)25-20)32-21(30)26(18)13-4-3-5-14(9-13)29-2/h3-9H,10H2,1-2H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVLVUUTOLXYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC(=CC=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-fluoro-4-methylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings, including antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 3-fluoro-4-methylphenyl and 3-methoxyphenyl substituents enhances its chemical reactivity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F₁N₃O₂S₂ |
| Molecular Weight | 365.4 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 7 |
Antimicrobial Activity
Research has demonstrated that compounds with thiazole and thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinone have shown activity against various Gram-positive and Gram-negative bacteria, often surpassing traditional antibiotics like ampicillin and streptomycin in effectiveness .
Case Study: Antibacterial Testing
A study evaluating a series of thiazolidinone derivatives reported minimal inhibitory concentrations (MICs) ranging from 36.5 to 211.5 µM against several bacterial strains. The compound 5d exhibited the most potent antibacterial activity with an MIC of and a minimal bactericidal concentration (MBC) of .
Anticancer Activity
The thiazolo[4,5-d]pyrimidine scaffold has been associated with anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Some studies have highlighted that compounds within this class can act as dual inhibitors of cyclooxygenases (COX-1/2) and lipoxygenases (5-LOX), which are implicated in tumorigenesis .
Research Findings:
- A derivative similar to our compound was tested against various cancer cell lines, showing promising results in reducing cell viability.
- The compound's mechanism of action may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, compounds similar to this compound have also been evaluated for:
Comparison with Similar Compounds
Structural Similarities and Key Variations
The following table summarizes critical structural and physicochemical differences between the target compound and analogues:
*The target compound’s molecular formula can be inferred as C22H18FN3O2S3 based on structural similarity to .
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The 3-fluoro-4-methylphenyl group in the target compound enhances lipophilicity compared to the 2-ethoxyphenyl group in , which may improve membrane permeability but reduce aqueous solubility.
- The 3-methoxyphenyl substituent on the thiazolo[4,5-d]pyrimidine core introduces steric bulk and moderate electron donation, contrasting with the simpler phenyl group in or the sulfamoylphenyl group in .
- The thioacetamide linker provides conformational flexibility, as seen in , but the presence of fluorine may increase metabolic stability compared to non-halogenated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
